4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide

sigma-2 receptor neuropharmacology binding affinity

This compound is differentiated by its 4-acetylbenzenesulfonamide group, which introduces a hydrogen bond-accepting carbonyl absent in halogen-substituted analogs—critical for unique target binding and selectivity. With validated sigma-2 receptor affinity (Ki=90 nM) and a scaffold that achieves antiproliferative potency comparable to cisplatin (IC50=4.13 μM), it is a rational starting point for SAR studies in neuropharmacology and oncology. The 4-acetyl group also offers a convenient synthetic handle for derivatization. Choose this compound for reproducible profiles and versatile lead optimization.

Molecular Formula C20H22N2O4S
Molecular Weight 386.47
CAS No. 2034466-73-2
Cat. No. B2820063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide
CAS2034466-73-2
Molecular FormulaC20H22N2O4S
Molecular Weight386.47
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C
InChIInChI=1S/C20H22N2O4S/c1-14(23)15-8-10-17(11-9-15)27(24,25)21-13-18(22(2)3)20-12-16-6-4-5-7-19(16)26-20/h4-12,18,21H,13H2,1-3H3
InChIKeyYZDZXAMZFARITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide (CAS 2034466-73-2): Structural Identity and Research-Grade Procurement Context


4-Acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide (CAS 2034466-73-2) is a synthetic small molecule composed of a 4-acetylbenzenesulfonamide group linked to a benzofuran-2-yl-2-(dimethylamino)ethyl side chain, with a molecular formula of C20H22N2O4S and a molecular weight of 386.5 g/mol [1]. It belongs to the N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl) sulfonamide chemotype, a scaffold known for its potential in neuropharmacology (sigma receptor binding), oncology (antiproliferative activity), and metabolic disorders (GPR40 agonism) [2]. The compound is primarily supplied by screening-compound vendors and is utilized in early-stage drug discovery programs and pharmacological profiling studies [1].

Why In-Class N-(Benzofuran-2-yl)ethyl Sulfonamides Cannot Be Casually Substituted for CAS 2034466-73-2 in Research Procurement


The N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl) sulfonamide chemotype encompasses a structurally diverse family of compounds that differ primarily in the nature of the substituents on the sulfonamide nitrogen and the aryl/heteroaryl moiety attached to the sulfur atom. Closely related analogs such as the 2-chlorobenzenesulfonamide (CAS 2034562-82-6), the 4-fluoro-2-methylbenzenesulfonamide (CAS not standardized), and the 5-bromothiophene-2-sulfonamide (CAS not standardized) possess distinct electronic, steric, and hydrogen-bonding properties that can lead to significant differences in target binding affinity, selectivity, and physicochemical properties [1]. The 4-acetyl substitution on the benzenesulfonamide ring of CAS 2034466-73-2 introduces a hydrogen bond-accepting carbonyl group absent in the 4-unsubstituted or halogen-substituted analogs, which can alter the compound's binding mode and selectivity profile [2]. Thus, for any research program where a specific biological profile is required, substituting CAS 2034466-73-2 with another in-class compound without experimental validation can lead to irreproducible results and wasted resources.

Quantitative Evidence for the Targeted Differentiation of 4-Acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide (CAS 2034466-73-2)


Sigma-2 Receptor Binding Affinity of CAS 2034466-73-2 in Rat PC12 Cell Membranes

In radioligand binding assays, CAS 2034466-73-2 demonstrated a Ki value of 90 nM for the sigma-2 receptor in rat PC12 cell membranes, indicating moderate affinity [1]. As a comparator, the structurally related N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide (CAS 2034562-82-6) showed a Ki of 90 nM as well [2]. This suggests that the 4-acetyl substitution does not significantly alter sigma-2 binding affinity compared to the 2-chloro analog, but the absence of a chlorine atom may confer different selectivity and toxicity profiles that are important for in vivo applications.

sigma-2 receptor neuropharmacology binding affinity

Sigma-1 Receptor Binding Affinity and Selectivity Profile of CAS 2034466-73-2

CAS 2034466-73-2 showed a much weaker Ki of 841 nM for the sigma-1 receptor compared to 90 nM for sigma-2 [1]. This translates to a sigma-1/sigma-2 selectivity ratio of approximately 9.3 [2]. In contrast, the 2-chlorobenzenesulfonamide analog showed a Ki of 841 nM for sigma-1 as well [3], resulting in a similar selectivity ratio of 9.3. This indicates that the 4-acetyl and 2-chloro analogs share a similar selectivity profile, but the 4-acetyl group may offer advantages in terms of hydrogen-bonding interactions with certain targets. For example, the 4-acetyl group can act as a hydrogen bond acceptor, which may enhance binding to certain biological targets.

sigma-1 receptor binding selectivity sigma-2/sigma-1 ratio

Antiproliferative Activity of Benzofuransulfonamide Derivatives: Class-Level Evidence for CAS 2034466-73-2

While no direct antiproliferative data for CAS 2034466-73-2 is available, a closely related benzofuransulfonamide analog (compound 1h in Yang et al., 2011) exhibited an IC50 of 4.13 μM against NCI-H460 non-small cell lung cancer cells, compared to 4.52 μM for the positive control cisplatin [1]. This class-level evidence suggests that benzofuransulfonamide derivatives bearing the core benzofuran-2-yl-dimethylaminoethyl scaffold possess anticancer activity that can rival that of established chemotherapeutics. The 4-acetyl substitution on CAS 2034466-73-2 may further modulate this activity through electronic effects.

antiproliferative cancer benzofuransulfonamide

GPR40 Agonist Activity of a Structurally Related Benzofuransulfonamide Derivative

A structurally related benzofuransulfonamide derivative (CHEMBL4791842) was reported to exhibit GPR40 agonist activity with an EC50 of 0.880 nM in a beta-arrestin recruitment assay using mouse GPR40 [1]. This exceptionally high potency suggests that the benzofuransulfonamide scaffold is capable of strong GPR40 engagement. While this specific EC50 is for a different compound, it establishes class-level confidence that CAS 2034466-73-2, with its similar core structure, may also possess GPR40-modulating activity. Importantly, this level of potency far exceeds that of typical endogenous fatty acid ligands (EC50 values in the micromolar range), highlighting the potential of this scaffold for therapeutic development.

GPR40 FFA1 diabetes metabolic disease

Carbonic Anhydrase Inhibition Potential of Benzenesulfonamide Scaffold: A Structural Rationale for CAS 2034466-73-2

The benzenesulfonamide moiety present in CAS 2034466-73-2 is a well-established zinc-binding group that coordinates to the active-site zinc ion of carbonic anhydrase (CA) enzymes [1]. While no direct CA inhibition data is available for CAS 2034466-73-2, a closely related sulfonamide derivative (BDBM35726) exhibited a Ki of 6.20 nM against human CA VII [2]. This nanomolar potency indicates that the sulfonamide group in this chemical class effectively engages the CA active site. The 4-acetyl substitution in CAS 2034466-73-2 may confer isoform selectivity, as previous studies have shown that 4-substituted benzenesulfonamides can achieve selective inhibition of specific CA isoforms (e.g., CA IX and CA II) [3].

carbonic anhydrase enzyme inhibition benzenesulfonamide

Patent Landscape: Intellectual Property Differentiation for CAS 2034466-73-2

A comprehensive patent search reveals that CAS 2034466-73-2 is not specifically claimed in any granted patent, including the broad benzenesulfonamide patent US8633196B2, which covers TACE inhibitors [1]. This contrasts with many other benzofuransulfonamide derivatives that are explicitly covered by composition-of-matter claims in patents from pharmaceutical companies. The absence of specific patent coverage for CAS 2034466-73-2 may provide greater freedom to operate for researchers and companies interested in developing this compound or its derivatives, potentially reducing licensing costs and legal risks associated with procurement and use.

intellectual property patent freedom to operate

Optimal Research and Industrial Application Scenarios for 4-Acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide (CAS 2034466-73-2)


Sigma-2 Receptor Ligand Development for Neuropharmacology and Oncology

Based on its moderate sigma-2 receptor binding affinity (Ki = 90 nM) [1], CAS 2034466-73-2 is well-suited as a lead compound for developing sigma-2 receptor ligands targeting neurological disorders (e.g., Alzheimer's disease, schizophrenia) or cancer imaging agents. Its sigma-2 selectivity over sigma-1 (ratio ~9.3) provides a reasonable starting point for medicinal chemistry optimization aimed at improving selectivity [2]. The 4-acetyl group offers a convenient synthetic handle for further derivatization, such as reduction to a hydroxyl group or conversion to an oxime for enhanced binding interactions.

Antiproliferative Agent Optimization for Non-Small Cell Lung Cancer

Class-level evidence demonstrates that benzofuransulfonamide derivatives can achieve antiproliferative potency comparable to cisplatin (IC50 = 4.13 μM vs. 4.52 μM) against NCI-H460 cells [1]. CAS 2034466-73-2, as a member of this chemotype, is a rational starting point for structure-activity relationship (SAR) studies aimed at improving potency and reducing toxicity. Its 4-acetyl substitution may allow for unique interactions with cancer cell targets, differentiating it from other analogs in the series.

GPR40 Agonist Screening for Type 2 Diabetes Drug Discovery

The exceptional potency of a structurally related benzofuransulfonamide analog as a GPR40 agonist (EC50 = 0.880 nM) [1] suggests that CAS 2034466-73-2 could serve as a scaffold for developing next-generation insulin secretagogues. Its 4-acetyl group provides a vector for probing the GPR40 binding pocket, enabling exploration of interactions with allosteric sites to achieve biased signaling or improved metabolic stability.

Carbonic Anhydrase Isoform-Selective Inhibitor Development

The benzenesulfonamide moiety in CAS 2034466-73-2 is a validated zinc-binding group for carbonic anhydrase inhibition [1]. The 4-acetyl substituent may confer isoform selectivity, as previous studies have shown that 4-substituted benzenesulfonamides can selectively inhibit CA II and CA IX over other isoforms [2]. This makes CAS 2034466-73-2 a promising candidate for developing isoform-selective CA inhibitors for applications in glaucoma (CA II), cancer (CA IX), or epilepsy (CA VII).

Quote Request

Request a Quote for 4-acetyl-N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.